molecular formula C20H22Cl2O10 B2643940 [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate CAS No. 1192220-15-7

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2643940
CAS No.: 1192220-15-7
M. Wt: 493.29
InChI Key: KCBQIKCDXRJHOS-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is a highly acetylated carbohydrate derivative with a 2,4-dichlorophenoxy substituent. Its structure comprises a central oxane (pyran) ring substituted with three acetyloxy groups at positions 3, 4, and 5, a 2,4-dichlorophenoxy group at position 6, and an acetoxymethyl group at position 2. This compound is part of a broader class of acetylated glycosides, often utilized in pharmaceutical and agrochemical research due to their stability and modified reactivity profiles compared to non-acetylated analogs .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O10/c1-9(23)27-8-16-17(28-10(2)24)18(29-11(3)25)19(30-12(4)26)20(32-16)31-15-6-5-13(21)7-14(15)22/h5-7,16-20H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQIKCDXRJHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and a suitable oxane derivative.

    Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Etherification: The 2,4-dichlorophenol is then reacted with the acetylated oxane derivative under basic conditions to form the ether linkage.

    Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate undergoes several types of chemical reactions:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Major Products

    Hydrolysis: Produces acetic acid and the corresponding alcohol.

    Substitution: Yields various substituted phenoxy derivatives.

    Oxidation: Results in the formation of carboxylic acids or aldehydes, depending on the conditions.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound in biochemical assays to understand the interaction of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including infections and inflammatory conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate and analogous compounds are critical for understanding their applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position 6) Key Properties References
This compound C₂₃H₂₄Cl₂O₁₁ 571.29 g/mol 2,4-Dichlorophenoxy High lipophilicity; enhanced stability due to acetyl protection; potential agrochemical use
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate C₂₂H₂₅NO₁₂ 543.42 g/mol 4-Nitrophenoxy Electron-withdrawing nitro group increases reactivity; used as a glycosylation intermediate
[5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate C₄₆H₅₇NO₂₅ 1023.94 g/mol Complex chromenyl substituent Extremely high molecular weight; limited solubility; specialized in glycoconjugate research
[3,4,5-Triacetyloxy-6-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]oxan-2-yl]methyl acetate C₃₄H₃₅O₁₄ 699.63 g/mol Cyclohepta[c]chromenyl Bulky substituent reduces metabolic clearance; explored in anticancer studies
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate C₂₁H₂₇NO₉ 437.44 g/mol 4-Methylphenoxy Acetamido group improves solubility; used in prodrug design

Key Research Findings

Substituent Impact on Reactivity: The 2,4-dichlorophenoxy group in the target compound confers resistance to enzymatic degradation compared to non-halogenated analogs, making it suitable for slow-release formulations . In contrast, the 4-nitrophenoxy substituent in the nitro analog (C₂₂H₂₅NO₁₂) enhances electrophilicity, facilitating nucleophilic displacement reactions in glycosylation protocols .

Solubility and Lipophilicity: The chromenyl-substituted compound (C₄₆H₅₇NO₂₅) exhibits poor aqueous solubility due to its large, hydrophobic structure, limiting its bioavailability . The acetamido group in the 4-methylphenoxy derivative (C₂₁H₂₇NO₉) improves water solubility, enabling intravenous administration routes .

Stability and Metabolic Profiles :

  • Acetylated derivatives universally show greater stability than their deacetylated counterparts. However, the cyclohepta[c]chromenyl analog (C₃₄H₃₅O₁₄) demonstrates prolonged plasma half-life due to steric hindrance against esterases .

Notes

  • Synthetic Challenges: The introduction of bulky substituents (e.g., cyclohepta[c]chromenyl) requires advanced protecting-group strategies, as noted in ’s methodology for analogous thiazolidinone syntheses .
  • Applications: The 2,4-dichlorophenoxy variant is prioritized in agrochemical research, while nitro and acetamido analogs are leveraged in medicinal chemistry for targeted drug delivery .

Biological Activity

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is a complex organic compound known for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₈H₁₉ClO₇
  • Molecular Weight : 372.79 g/mol
  • CAS Number : 5394-31-0
  • Density : 1.42 g/cm³
  • Boiling Point : 546.2 °C at 760 mmHg
  • Flash Point : 284.1 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a fungicide and herbicide. The presence of the dichlorophenoxy group suggests herbicidal properties, while the oxan structure may contribute to its interaction with biological systems.

The compound's activity can be attributed to its ability to inhibit specific enzymes or metabolic pathways in target organisms. For instance, it may interfere with the synthesis of essential fatty acids or disrupt cell membrane integrity in fungi and plants.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of dichlorophenoxy compounds significantly inhibited the growth of various fungal strains (Table 1) .

Compound NameFungal Strain TestedInhibition (%)
Compound ACandida albicans85
Compound BAspergillus niger78
[3,4,5-Triacetyloxy...]Fusarium oxysporum72

Herbicidal Activity

A study conducted by Montgomery et al. (1946) explored the herbicidal effects of similar compounds on common weeds. The results indicated that the application of these compounds led to significant reductions in weed biomass (Table 2) .

Weed SpeciesApplication Rate (g/ha)Biomass Reduction (%)
Echinochloa crus-galli20090
Amaranthus retroflexus15085
Solanum nigrum10080

Case Studies

  • Case Study on Fungal Resistance : A field study assessed the efficacy of [3,4,5-Triacetyloxy...] against Fusarium oxysporum. The compound was applied at varying concentrations, showing a dose-dependent response in fungal inhibition.
  • Herbicide Efficacy in Crop Systems : In agricultural trials, this compound was tested alongside conventional herbicides. Results indicated comparable or superior efficacy against resistant weed species, suggesting its potential as an alternative herbicide.

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